molecular formula CFN3O6 B157237 Methane, fluorotrinitro- CAS No. 1840-42-2

Methane, fluorotrinitro-

Cat. No. B157237
CAS RN: 1840-42-2
M. Wt: 169.03 g/mol
InChI Key: IHOVZLJULZIGOW-UHFFFAOYSA-N
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Patent
US04120904

Procedure details

In run 1 (control), 5 ml of 2.2 molar KOCF(CF3)2 in anhydrous DMF was added to a reaction vessel and diluted to 5.0 ml with anhydrous DMF. The reaction vessel consisted of a 50 ml round-bottom, three-neck flask which was equipped with a dropping funnel, an inlet tube with a safety trap, and an exit tube with a -80° C. cooled trap. Tetranitromethane (1.0 g, 5.10 mmoles) was placed in the dropping funnel and diluted with 10 ml of DMF. The system was flushed with nitrogen at 40 cc/min for 2 to 3 minutes. The C(NO2)4 -DMF solution was added to the KOCF(CF3)2 at ambient temperature. Fluorotrinitromethane yields and tetranitromethane conversions were obtained by gas-liquid chromatographic analyses of the reaction mixture as a function of reaction time.
Name
KOCF(CF3)2
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Tetranitromethane
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O(C(C(F)(F)F)(C(F)(F)F)[F:4])[K].[N+:13]([C:16]([N+]([O-])=O)([N+:20]([O-:22])=[O:21])[N+:17]([O-:19])=[O:18])([O-:15])=[O:14]>CN(C=O)C>[F:4][C:16]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
KOCF(CF3)2
Quantity
5 mL
Type
reactant
Smiles
O([K])C(F)(C(F)(F)F)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Tetranitromethane
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-neck flask which was equipped with a dropping funnel, an inlet tube with a safety trap, and an exit tube with a -80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled trap
CUSTOM
Type
CUSTOM
Details
The system was flushed with nitrogen at 40 cc/min for 2 to 3 minutes
Duration
2.5 (± 0.5) min
ADDITION
Type
ADDITION
Details
The C(NO2)4 -DMF solution was added to the KOCF(CF3)2 at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
FC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.